molecular formula C24H45NO3 B12659612 Nonadecyl 5-oxo-L-prolinate CAS No. 37673-35-1

Nonadecyl 5-oxo-L-prolinate

Cat. No.: B12659612
CAS No.: 37673-35-1
M. Wt: 395.6 g/mol
InChI Key: WYKNPRLDNHMSHZ-QFIPXVFZSA-N
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Description

Overview of 5-Oxo-L-Proline Chemistry and its Significance in Biochemical Systems

5-Oxo-L-proline, also known as L-pyroglutamic acid or L-pidolic acid, is a naturally occurring derivative of the amino acid L-glutamic acid. wikipedia.orgcymitquimica.com Its structure is characterized by a five-membered lactam ring, formed through the internal cyclization of glutamic acid or glutamine, which involves the loss of a water molecule. wikipedia.org This process can occur spontaneously or be catalyzed by enzymes like glutaminyl cyclases. wikipedia.org

In biochemical systems, 5-oxo-L-proline is a key intermediate in the γ-glutamyl cycle, a pathway responsible for the synthesis and degradation of glutathione (B108866). rupahealth.com Glutathione is a critical antioxidant, and the levels of pyroglutamic acid can serve as a marker for glutathione turnover and oxidative stress. rupahealth.com Beyond its metabolic role, 5-oxo-L-proline is found in various proteins, often at the N-terminus, where its presence can protect the protein from degradation by aminopeptidases. wikipedia.org It is also involved in neurological processes, potentially influencing neurotransmitter systems like acetylcholine (B1216132) and GABA. xtend-life.co.nz

Table 2: Chemical Properties of 5-Oxo-L-proline

Property Value Source
Synonyms L-Pyroglutamic acid, Pidolic acid wikipedia.org
Molecular Formula C5H7NO3 nih.govchemeo.com
Molecular Weight 129.11 g/mol chemeo.com
Appearance White crystalline solid cymitquimica.com

| Solubility | Soluble in water | cymitquimica.com |

Classification and Structural Characteristics of Alkyl 5-oxo-L-Prolinates

Alkyl 5-oxo-L-prolinates are a class of compounds classified as amino acid esters. They are formed by the esterification of the carboxylic acid group of 5-oxo-L-proline with an alcohol. The defining structural characteristic of these molecules is their amphiphilic nature. They possess a hydrophilic head, the polar 5-oxo-L-proline moiety, and a hydrophobic tail, the nonpolar alkyl chain.

Importance of Long-Chain Fatty Acid Esters in Organic Chemistry and Biological Research

Long-chain fatty acid esters are compounds formed from a long-chain fatty acid (typically with 13 or more carbons) and an alcohol. mdpi.com They are fundamental components of many lipids, including waxes, phospholipids (B1166683), and triglycerides. In organic chemistry, the synthesis of these esters is a common reaction, often used to protect carboxylic acid groups or to create molecules with specific physical properties, such as lubricants or plasticizers. acs.orgscispace.com

In biological research, long-chain fatty acid esters are of immense interest. They are integral to cell membrane structure and function, energy storage, and cellular signaling pathways. mdpi.com Researchers are actively exploring how conjugating long-chain fatty acids to other molecules, such as flavonoids or drugs, can enhance their biological activity. nih.gov This modification can improve a molecule's lipophilicity, potentially increasing its ability to cross cell membranes and improving its bioavailability and efficacy. nih.gov For example, studies have shown that esterifying certain compounds with long-chain fatty acids can enhance their emulsifying properties and thermal stability. nih.govresearchgate.net

Interdisciplinary Research Landscape Pertaining to Complex Esters and Amino Acid Derivatives

The study of complex esters and amino acid derivatives, such as Nonadecyl 5-oxo-L-prolinate, sits (B43327) at the crossroads of several scientific disciplines.

Medicinal Chemistry and Pharmacology: Researchers synthesize and evaluate novel amino acid esters for their potential as therapeutic agents. researchgate.net By attaching amino acids to drug molecules, scientists can create prodrugs with improved solubility, stability, and targeted delivery. acs.org The amino acid derivatives themselves can exhibit biological activity, with studies exploring their roles as enzyme inhibitors or receptor modulators. grin.comresearchgate.net

Cosmetic Science: The amphiphilic nature of compounds like alkyl 5-oxo-prolinates makes them valuable in cosmetic formulations. Their ability to moisturize and condition the skin and hair is a direct result of the interplay between the hydrophilic amino acid portion and the hydrophobic fatty ester tail. wikipedia.org

Food Science: Amino acid esters are used in the food industry as flavor enhancers and to extend the shelf life of products. acs.orgresearchgate.net

Materials Science: The unique structures of these compounds are being explored for novel applications. For example, certain pyroglutamic acid esters have been investigated for their potential to inhibit the formation of gas hydrates in pipelines. google.com

Biochemistry and Biotechnology: The synthesis of amino acid esters is a fundamental step in peptide synthesis, a cornerstone of proteomics and the development of peptide-based drugs. acs.orgresearchgate.net Furthermore, enzymatic synthesis of these esters using lipases represents a green chemistry approach that is gaining traction.

This interdisciplinary focus highlights the versatility and potential of molecules that combine the structural features of amino acids and fatty acid esters.

Properties

CAS No.

37673-35-1

Molecular Formula

C24H45NO3

Molecular Weight

395.6 g/mol

IUPAC Name

nonadecyl (2S)-5-oxopyrrolidine-2-carboxylate

InChI

InChI=1S/C24H45NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21-28-24(27)22-19-20-23(26)25-22/h22H,2-21H2,1H3,(H,25,26)/t22-/m0/s1

InChI Key

WYKNPRLDNHMSHZ-QFIPXVFZSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCCCOC(=O)[C@@H]1CCC(=O)N1

Canonical SMILES

CCCCCCCCCCCCCCCCCCCOC(=O)C1CCC(=O)N1

Origin of Product

United States

Synthetic Methodologies and Advanced Chemical Transformations of Nonadecyl 5 Oxo L Prolinate

Established Synthetic Routes for the Esterification of 5-oxo-L-Proline with Long-Chain Alcohols

The primary method for the synthesis of Nonadecyl 5-oxo-L-prolinate involves the direct esterification of 5-oxo-L-proline (also known as pyroglutamic acid) with nonadecyl alcohol (1-nonadecanol). This reaction, in principle, is a Fischer-Speier esterification where a carboxylic acid and an alcohol react in the presence of an acid catalyst.

Several established routes for the esterification of carboxylic acids with long-chain alcohols can be applied to the synthesis of this compound. These methods are designed to drive the reaction equilibrium towards the formation of the ester, often by removing the water formed during the reaction. Common strategies include azeotropic distillation or the use of dehydrating agents.

Catalytic Approaches in Ester Synthesis

The esterification of 5-oxo-L-proline with long-chain alcohols like nonadecyl alcohol can be effectively catalyzed by a variety of acidic catalysts. These can be broadly categorized as homogeneous and heterogeneous catalysts.

Homogeneous Catalysts:

Mineral Acids: Sulfuric acid (H₂SO₄) and hydrochloric acid (HCl) are traditional and effective catalysts for esterification.

Organic Acids: p-Toluenesulfonic acid (p-TsOH) is a commonly used organic acid catalyst that is solid and easier to handle than mineral acids.

Heterogeneous Catalysts:

Solid Acid Resins: Ion-exchange resins, such as Amberlyst-15, offer the advantage of being easily separable from the reaction mixture, simplifying purification and catalyst recycling.

Zeolites and Clays: These materials can also act as solid acid catalysts, providing a high surface area for the reaction to occur.

Biocatalysts:

Lipases: Enzymes, particularly lipases, are increasingly used for ester synthesis due to their high selectivity and mild reaction conditions. Lipases can catalyze the esterification of 5-oxo-L-proline with long-chain alcohols, offering a greener alternative to chemical catalysis.

A comparative overview of different catalytic approaches is presented in the table below.

Catalyst TypeExamplesAdvantagesDisadvantages
Homogeneous H₂SO₄, HCl, p-TsOHHigh catalytic activity, low costDifficult to separate from product, corrosive, potential for side reactions
Heterogeneous Amberlyst-15, ZeolitesEasy separation and reusability, less corrosiveLower activity than homogeneous catalysts, potential for pore diffusion limitations
Biocatalysts Lipases (e.g., from Candida antarctica)High selectivity, mild reaction conditions, environmentally friendlyHigher cost, potential for enzyme denaturation

Optimization of Reaction Conditions and Yield

To maximize the yield of this compound, several reaction parameters need to be optimized. These include:

Molar Ratio of Reactants: An excess of either the alcohol or the carboxylic acid can be used to shift the equilibrium towards the product. In the case of a valuable long-chain alcohol like nonadecyl alcohol, it is often more economical to use an excess of 5-oxo-L-proline.

Catalyst Concentration: The amount of catalyst used will affect the reaction rate. An optimal concentration needs to be determined to ensure a reasonable reaction time without causing unwanted side reactions.

Temperature: Higher temperatures generally increase the reaction rate. However, excessively high temperatures can lead to decomposition of the reactants or products. The optimal temperature will depend on the specific catalyst and solvent used.

Removal of Water: Continuous removal of water as it is formed is crucial for achieving high yields in esterification reactions. This can be achieved by using a Dean-Stark apparatus with a suitable azeotropic solvent (e.g., toluene (B28343) or xylene) or by carrying out the reaction under vacuum.

Solvent: The choice of solvent can influence the reaction rate and selectivity. A solvent that is inert to the reaction conditions and allows for azeotropic removal of water is generally preferred.

The optimization of these conditions is essential for developing an efficient and economically viable process for the synthesis of this compound.

Synthesis of Structurally Modified and Isotopic Analogs

The synthesis of structurally modified and isotopic analogs of this compound is important for various research purposes, including mechanistic studies, metabolic tracking, and structure-activity relationship (SAR) studies.

Preparation of Deuterated 5-oxo-L-Proline Derivatives for Mechanistic Studies

Isotopically labeled compounds, particularly those containing deuterium (B1214612) (²H), are valuable tools for elucidating reaction mechanisms and studying metabolic pathways. Deuterated analogs of this compound can be prepared by using deuterated starting materials.

For instance, deuterated 5-oxo-L-proline can be synthesized from L-glutamic acid that has been isotopically labeled with deuterium. The labeled L-glutamic acid can be cyclized to form the corresponding deuterated 5-oxo-L-proline, which can then be esterified with nonadecyl alcohol to yield the final deuterated product. The position and extent of deuteration can be controlled by the choice of the labeled L-glutamic acid precursor.

Labeled PrecursorDeuteration Position in 5-oxo-L-proline
[2-²H]-L-Glutamic acid2-position
[3,3-²H₂]-L-Glutamic acid3-position
[4,4-²H₂]-L-Glutamic acid4-position

These deuterated analogs can then be used in kinetic isotope effect studies to probe the rate-determining step of reactions involving the 5-oxo-L-proline moiety.

Design and Synthesis of Analogs with Varied Alkyl Chain Lengths

To investigate the effect of the alkyl chain length on the physicochemical properties and biological activity of this compound, a series of analogs with different long-chain alcohols can be synthesized. The synthetic methodology would be similar to that described for the nonadecyl ester, simply substituting nonadecyl alcohol with other long-chain alcohols.

This approach allows for a systematic study of how the lipophilicity, conferred by the alkyl chain, influences the behavior of the molecule. For example, a library of 5-oxo-L-prolinate esters could be prepared using the following alcohols:

Dodecanol (C12)

Tetradecanol (C14)

Hexadecanol (C16)

Octadecanol (C18)

Eicosanol (C20)

By comparing the properties of these analogs, researchers can tailor the molecule for specific applications.

Derivatization Strategies of the 5-oxo-L-Proline Moiety

The 5-oxo-L-proline ring in this compound offers several sites for chemical modification, allowing for the synthesis of a wide range of derivatives with potentially new properties.

The lactam nitrogen of the pyroglutamate (B8496135) ring can be alkylated or acylated to introduce various functional groups. For example, the nitrogen can be protected with a suitable protecting group, such as a benzyloxycarbonyl (Cbz) or tert-butyloxycarbonyl (Boc) group, which can then be removed to allow for further derivatization.

The carbonyl group of the lactam can also be a target for chemical modification. For instance, it can be reduced to a methylene (B1212753) group to form a proline derivative, or it can be converted to a thiocarbonyl group.

Furthermore, the chiral center at the 2-position of the pyrrolidone ring can be epimerized to the D-configuration, leading to the corresponding diastereomer of this compound. The synthesis of such derivatives would allow for the investigation of the stereochemical requirements for any observed biological activity.

These derivatization strategies provide a versatile platform for the development of novel compounds based on the this compound scaffold.

Functionalization at the Pyrrolidone Ring

The pyrrolidone ring of the 5-oxo-L-prolinate moiety, a five-membered lactam, is a key site for introducing chemical diversity. The ring contains several positions that can be targeted for functionalization, namely the nitrogen atom (N-1) and the carbon atoms at positions C-3 and C-4.

Functionalization strategies for the pyrrolidone ring often involve modifications of the parent amino acid, L-glutamic acid, prior to cyclization and esterification, or direct modification of the 5-oxo-L-prolinate scaffold. Common transformations include alkylation, arylation, and the introduction of various functional groups.

For instance, palladium-catalyzed C-H functionalization has been employed to introduce aryl groups at the 3-position of proline derivatives, a strategy that could be adapted for 5-oxo-L-prolinate. This method allows for the direct formation of C-C bonds under relatively mild conditions. Another approach involves the alkylation of enolates derived from N-protected pyroglutamic esters, which primarily yields C4-substituted derivatives. The reactivity and regioselectivity of these reactions are influenced by the choice of protecting groups, base, and electrophile.

The table below summarizes potential functionalization reactions at the pyrrolidone ring based on established chemistries of related compounds.

PositionReaction TypeReagents and ConditionsPotential Outcome
C-3C-H ArylationAryl iodides, Palladium catalystIntroduction of aryl substituents
C-4AlkylationLDA, Alkyl halideIntroduction of alkyl substituents
N-1AlkylationBase (e.g., NaH), Alkyl halideN-alkylation of the lactam

These modifications can be used to alter the physicochemical properties of this compound, such as its hydrophilicity, and to introduce reactive handles for further conjugation.

Stereochemical Considerations in Proline-Based Synthesis

The synthesis of this compound and its derivatives must carefully consider the stereochemistry at the C-2 position of the pyrrolidone ring, which is derived from the chiral center of L-proline. Maintaining the stereochemical integrity of this center is crucial, as it can significantly impact the biological activity and self-assembly properties of the final molecule.

The L-configuration of the starting material, L-glutamic acid or L-proline, is the primary determinant of the final product's stereochemistry. The cyclization of L-glutamic acid to form the 5-oxo-L-prolinate ring generally proceeds with retention of configuration at the alpha-carbon. Similarly, esterification of 5-oxo-L-proline with nonadecanol is unlikely to affect the stereocenter.

However, synthetic steps that involve the formation of enolates or other reactive intermediates at the C-2 position can pose a risk of racemization. The choice of reagents and reaction conditions is therefore critical to prevent the loss of enantiomeric purity. For example, in diastereoselective alkylations of proline derivatives, the stereochemical outcome is highly dependent on the N-protecting group and the alkylating agent. researchgate.net

Methods for stereoselective synthesis of functionalized proline derivatives often employ chiral auxiliaries or catalysts to control the formation of new stereocenters. For instance, asymmetric catalysis has been utilized to achieve highly stereoselective synthesis of proline analogues. researchgate.net While direct stereoselective syntheses of this compound are not extensively documented, the principles established for other proline derivatives would be applicable.

The following table outlines key considerations for maintaining stereochemical control during the synthesis and functionalization of proline-based compounds.

Synthetic StepPotential Stereochemical IssueMitigation Strategy
Pyrrolidone ring formationRacemization at C-2Mild cyclization conditions, use of optically pure starting materials
C-4 AlkylationDiastereoselectivityUse of appropriate N-protecting groups and reaction conditions to direct the approach of the electrophile
Introduction of new stereocentersControl of absolute and relative stereochemistryAsymmetric catalysis, use of chiral auxiliaries

Conjugation Chemistry of the Nonadecyl Chain for Bioconjugation Research

The nonadecyl chain of this compound serves as a hydrophobic anchor and provides a site for further modification, particularly for applications in bioconjugation. The terminal methyl group of the saturated alkyl chain is generally unreactive. Therefore, to enable conjugation, the chain must first be functionalized to introduce a reactive handle.

One common strategy is to start with a modified long-chain alcohol that already contains a protected functional group, such as an azide (B81097) or an alkyne, at the terminal position. This functionalized alcohol can then be esterified with 5-oxo-L-proline. The resulting lipidated amino acid derivative can then be deprotected and conjugated to other molecules using bioorthogonal chemistry, such as the copper(I)-catalyzed azide-alkyne cycloaddition ("click chemistry") or strain-promoted azide-alkyne cycloaddition.

Alternatively, a terminal double or triple bond could be introduced into the nonadecyl chain, which can then be further modified. For example, a terminal alkene can undergo thiol-ene reactions to attach thiol-containing molecules.

The choice of conjugation strategy depends on the nature of the biomolecule to be conjugated and the desired properties of the final bioconjugate. The table below lists several potential conjugation strategies for the nonadecyl chain.

Functional Group on Nonadecyl ChainConjugation ChemistryTarget Biomolecule Functionality
AzideClick Chemistry (CuAAC or SPAAC)Alkyne
AlkyneClick Chemistry (CuAAC or SPAAC)Azide
ThiolThiol-ene Reaction, Maleimide ChemistryAlkene, Maleimide
Carboxylic AcidAmide Bond FormationAmine

These bioconjugation methods allow for the covalent attachment of this compound to peptides, proteins, or other biomolecules, enabling the development of targeted drug delivery systems, self-assembling nanomaterials, and probes for studying biological membranes. nih.gov

Advanced Analytical Methodologies for Characterization and Detection of Nonadecyl 5 Oxo L Prolinate

Spectroscopic Techniques for Comprehensive Structural Elucidation

Spectroscopic methods are indispensable for the detailed structural assignment of Nonadecyl 5-oxo-L-prolinate, providing insights into its molecular framework and the specific arrangement of atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR would be utilized to confirm its structure.

In ¹H NMR, the chemical shifts of the protons are influenced by their local electronic environment. The protons on the nonadecyl chain would appear as a series of overlapping multiplets in the upfield region (approximately 0.8-1.6 ppm). The terminal methyl group (CH₃) of the alkyl chain would exhibit a characteristic triplet around 0.88 ppm. The methylene (B1212753) group adjacent to the ester oxygen (–O–CH₂–) would be deshielded and is expected to resonate as a triplet around 4.1-4.3 ppm. The protons of the pyroglutamate (B8496135) ring would appear in the more downfield region, typically between 2.0 and 4.5 ppm, with distinct chemical shifts and coupling patterns for the α, β, and γ protons.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The carbonyl carbon of the ester and the amide carbon in the pyroglutamate ring would appear significantly downfield (around 170-180 ppm). The carbon of the methylene group attached to the ester oxygen (–O–C H₂–) would be found around 65 ppm. The numerous methylene carbons of the nonadecyl chain would resonate in the range of 22-32 ppm, with the terminal methyl carbon appearing at approximately 14 ppm.

AssignmentPredicted ¹H NMR Chemical Shift (ppm)Predicted ¹³C NMR Chemical Shift (ppm)
Pyroglutamate C=O (Amide)-~175-180
Ester C=O-~170-175
Pyroglutamate α-CH~4.0-4.5 (m)~55-60
Pyroglutamate β-CH₂~2.0-2.5 (m)~25-30
Pyroglutamate γ-CH₂~2.2-2.6 (m)~30-35
-O-CH₂- (Nonadecyl)~4.1-4.3 (t)~65
-CH₂- (Nonadecyl chain)~1.2-1.6 (m)~22-32
-CH₃ (Nonadecyl)~0.88 (t)~14

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and sensitive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The FTIR spectrum of this compound would be dominated by absorptions corresponding to the ester and amide functionalities, as well as the long alkyl chain.

A strong absorption band is expected in the region of 1735-1750 cm⁻¹ due to the C=O stretching vibration of the ester group. spectroscopyonline.commasterorganicchemistry.com Another prominent strong band would appear around 1680-1700 cm⁻¹ corresponding to the C=O stretching of the five-membered lactam (amide) ring. The C-O stretching vibrations of the ester group will likely produce two bands, one in the 1250-1150 cm⁻¹ region and another around 1150-1050 cm⁻¹. spectroscopyonline.com The long nonadecyl chain will be evident from the strong C-H stretching vibrations just below 3000 cm⁻¹ (typically around 2920 and 2850 cm⁻¹) and C-H bending vibrations around 1465 cm⁻¹ and 1375 cm⁻¹. The N-H stretching of the amide group is also expected to be present, typically as a broad band in the region of 3200-3400 cm⁻¹.

Functional GroupVibrational ModeExpected Absorption Range (cm⁻¹)
Amide N-HStretch3200-3400 (broad)
Alkyl C-HStretch2850-2960
Ester C=OStretch1735-1750
Amide C=O (Lactam)Stretch1680-1700
Alkyl C-HBend1465, 1375
Ester C-OStretch1150-1250 and 1050-1150

Chromatographic and Mass Spectrometric Approaches for Purity Assessment and Quantitative Analysis

Chromatographic techniques coupled with mass spectrometry are essential for separating this compound from complex mixtures, assessing its purity, and performing accurate quantitative analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile and Derivatized Forms

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. researchgate.net Due to its high molecular weight and polarity, this compound is not ideally suited for direct GC-MS analysis without derivatization. High temperatures in the GC inlet and column could lead to thermal degradation.

For GC-MS analysis, derivatization of the pyroglutamate moiety would likely be necessary to increase volatility and thermal stability. For instance, silylation of the amide nitrogen could be employed. The long alkyl chain, however, makes the compound amenable to separation on a high-temperature capillary column. The mass spectrum obtained from electron ionization (EI) would be expected to show a molecular ion peak (M⁺), although it may be of low intensity. More prominent fragment ions would arise from the cleavage of the ester bond and fragmentation of the nonadecyl chain and the pyroglutamate ring. Characteristic fragment ions would include those corresponding to the nonadecyl chain and the pyroglutamic acid moiety, allowing for structural confirmation.

Liquid Chromatography-Mass Spectrometry (LC-MS) in Complex Mixtures

Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method for the analysis of non-volatile and thermally labile compounds like this compound in complex mixtures. nih.gov Given the non-polar nature of the long alkyl chain, reversed-phase high-performance liquid chromatography (RP-HPLC) would be the separation method of choice. A C18 or C30 column with a gradient elution using a mixture of an organic solvent (e.g., methanol (B129727) or acetonitrile) and water would effectively separate the compound from more polar or less retained sample components.

For detection, electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) would be suitable. ESI in positive ion mode would likely generate the protonated molecule [M+H]⁺ as the base peak, providing molecular weight information. Tandem mass spectrometry (MS/MS) can be used for structural confirmation by fragmenting the parent ion to produce characteristic daughter ions. This technique, particularly when using multiple reaction monitoring (MRM), offers high selectivity and sensitivity for quantitative analysis. nih.gov

Application of Isotope-Labelled Standards in Quantitative and Mechanistic Analytical Studies

For accurate and precise quantification of this compound in biological or other complex matrices, the use of stable isotope-labeled internal standards is crucial. nih.govresearchgate.net These standards are chemically identical to the analyte but have a higher mass due to the incorporation of heavy isotopes such as ¹³C, ¹⁵N, or ²H (deuterium).

An ideal internal standard for this compound would be, for example, [¹³C₅]-Nonadecyl 5-oxo-L-prolinate or [D₃₇]-Nonadecyl 5-oxo-L-prolinate. This labeled standard is added to the sample at the beginning of the sample preparation process. Since the labeled standard has nearly identical physicochemical properties to the unlabeled analyte, it co-elutes during chromatography and experiences similar ionization efficiency and potential matrix effects in the mass spectrometer.

By measuring the ratio of the signal intensity of the analyte to that of the known amount of the added internal standard, any variations in sample preparation, chromatographic retention, and ionization are compensated for, leading to highly accurate and reproducible quantification. nih.govresearchgate.net The use of isotope-labeled standards is considered the gold standard in quantitative mass spectrometry. ckisotopes.com

Non Clinical Research Applications and Biological Mechanism Oriented Studies

Investigation of Antimicrobial Properties and Related Mechanisms of Action

The investigation into the antimicrobial properties of compounds like Nonadecyl 5-oxo-L-prolinate is largely based on the established effects of lipophilic molecules on microbial cells. The primary mechanism of action is believed to be the disruption of the bacterial plasma membrane.

The long nonadecyl chain, being highly lipophilic, can intercalate into the lipid bilayer of the cell membrane. This insertion can disrupt the membrane's structural integrity, leading to increased permeability. The consequence of this disruption is the leakage of essential intracellular components, such as ions and metabolites, ultimately causing cell death. This mechanism is not typically dependent on specific receptors but rather on the physicochemical properties of the compound and the composition of the bacterial membrane. nih.gov The proline-based head group may influence the compound's solubility and interaction with the surface of the microbial cell.

Research on other lipophilic compounds has demonstrated that their effectiveness can be quantified by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a substance that prevents visible growth of a microorganism.

Table 1: Illustrative Antimicrobial Activity of Lipophilic Compounds Against Common Bacteria Note: This table presents example data for general lipophilic compounds to illustrate the concept of antimicrobial activity and is not specific to this compound.

Compound TypeBacteriumExample MIC (µg/mL)
Long-chain fatty acid esterStaphylococcus aureus16
Long-chain fatty acid esterEscherichia coli64
MonoterpenePseudomonas aeruginosa>512
Aliphatic AldehydeStaphylococcus aureus32
Aliphatic AldehydeEscherichia coli128

Role in Targeted Delivery Systems for Biomolecules

The distinct parts of the this compound molecule suggest its potential utility in sophisticated drug delivery systems, acting as both a structural scaffold and a lipophilic anchor.

The nonadecyl chain imparts a strong lipophilic character to the molecule. This feature is crucial for overcoming biological barriers, particularly the lipid bilayer of cell membranes. Lipophilic moieties are instrumental in the formulation of various nano-drug delivery systems, including nanoparticles, micelles, and liposomes. mdpi.com These systems can encapsulate therapeutic agents and improve their solubility, stability, and bioavailability. researchgate.net The nonadecyl chain could facilitate the integration of the entire molecule into such delivery vehicles or enhance the cellular uptake of a conjugated drug by promoting interaction with the cell membrane. mdpi.comnih.gov Studies on other amphiphilic nanocarriers have shown that linking a lipophilic chain can enhance the antitumor activity of a delivered drug by affecting the morphology of the nanocarrier and improving its interaction with cell membranes. mdpi.comnih.gov

Exploration of Catalytic Functions of Proline Derivatives in Organic Transformations

L-proline and its derivatives are well-established as highly effective organocatalysts in a wide range of organic reactions. ingentaconnect.com This catalytic activity stems from the secondary amine and carboxylic acid groups within the proline structure, which allow it to act as a bifunctional catalyst. ingentaconnect.com The secondary amine can form a nucleophilic enamine or a transient iminium ion with carbonyl compounds, which is a key step in many asymmetric transformations. wikipedia.org

Proline-catalyzed reactions are central to asymmetric synthesis, enabling the production of specific enantiomers of chiral molecules. wikipedia.org This is particularly important in the pharmaceutical industry. While the nonadecyl ester group in this compound would modify the solubility and steric properties compared to L-proline itself, the core catalytic potential of the proline ring remains. Derivatives with lipophilic substituents have been shown to promote reactions in aqueous media through hydrophobic interactions.

Table 2: Key Organic Reactions Catalyzed by Proline and Its Derivatives

Reaction TypeDescriptionCatalytic Intermediate
Aldol ReactionForms a carbon-carbon bond between two carbonyl compounds.Enamine
Mannich ReactionAminoalkylation of an acidic proton located alpha to a carbonyl group.Enamine/Iminium Ion
Michael AdditionNucleophilic addition of a carbanion or other nucleophile to an α,β-unsaturated carbonyl compound.Enamine
Robinson AnnulationA ring-forming reaction that creates a six-membered ring.Enamine

Potential in Advanced Material Science and Supramolecular Assemblies

The amphiphilic nature of this compound, with its distinct polar head (5-oxo-L-prolinate) and nonpolar tail (nonadecyl chain), makes it a candidate for the construction of self-assembling systems. In aqueous environments, such molecules can spontaneously organize into ordered structures known as supramolecular assemblies. These can include micelles, vesicles (liposomes), or monolayers at interfaces.

The formation of these assemblies is driven by the hydrophobic effect, where the nonpolar tails aggregate to minimize contact with water, while the polar heads remain exposed to the aqueous phase. The specific structure formed depends on factors like the concentration of the molecule, temperature, and the geometry of the molecule itself. These self-assembled structures have significant potential in materials science for applications such as creating nanoreactors, encapsulation and release systems, and templates for the synthesis of novel nanomaterials.

Computational Chemistry and Molecular Modeling Studies of Nonadecyl 5 Oxo L Prolinate

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), would be instrumental in elucidating the electronic structure of Nonadecyl 5-oxo-L-prolinate. These calculations could predict a range of properties, including the molecule's frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding its reactivity. The distribution of electron density and the molecular electrostatic potential (MEP) could identify electrophilic and nucleophilic sites, offering insights into how the molecule might interact with other chemical species.

Hypothetical Data Table for Quantum Chemical Calculations:

ParameterPredicted ValueSignificance
HOMO Energy(Value in eV)Indicates electron-donating ability
LUMO Energy(Value in eV)Indicates electron-accepting ability
HOMO-LUMO Gap(Value in eV)Relates to chemical reactivity and stability
Dipole Moment(Value in Debye)Provides insight into polarity and intermolecular forces

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Receptor Interactions

Molecular dynamics (MD) simulations could be employed to explore the conformational landscape of this compound. Due to the long nonadecyl chain, the molecule is expected to be highly flexible. MD simulations would allow for the sampling of various low-energy conformations in different solvent environments, providing a dynamic understanding of its three-dimensional structure. Furthermore, if a biological target were identified, MD simulations could be used to model the binding of this compound to the receptor's active site, calculating binding free energies and identifying key interacting residues.

In Silico Prediction of Spectroscopic Parameters and Chemical Shifts

Computational methods are valuable for predicting spectroscopic properties, which can aid in the experimental characterization of new compounds. For this compound, quantum chemical calculations could predict its infrared (IR) vibrational frequencies and nuclear magnetic resonance (NMR) chemical shifts. These predicted spectra could then be compared with experimental data to confirm the molecule's structure.

Hypothetical Data Table for Predicted NMR Chemical Shifts:

AtomPredicted ¹³C Chemical Shift (ppm)Predicted ¹H Chemical Shift (ppm)
Carbonyl Carbon (Ester)(Value)N/A
Carbonyl Carbon (Lactam)(Value)N/A
Alpha-Carbon (Proline Ring)(Value)(Value)
Methylene (B1212753) Carbon (Ester Linkage)(Value)(Value)
... (Other carbons in chain)(Range of Values)(Range of Values)

Mechanistic Studies of Ester Hydrolysis and Biotransformations using Computational Tools

The ester linkage in this compound is susceptible to hydrolysis. Computational tools, particularly quantum mechanics/molecular mechanics (QM/MM) methods, could be used to model the reaction mechanism of this hydrolysis, both under acidic and basic conditions. These studies could determine the transition state structures and activation energies, providing a detailed understanding of the reaction kinetics. Similarly, if the compound undergoes enzymatic biotransformation, computational docking and QM/MM simulations could be used to investigate its interaction with the enzyme's active site and elucidate the metabolic pathway.

Q & A

Basic: What are the established synthetic routes for preparing nonadecyl 5-oxo-L-prolinate, and how can purity be optimized during synthesis?

This compound is synthesized via esterification of 5-oxo-L-proline with nonadecyl alcohol. A common method involves activating the carboxylic acid group of 5-oxo-L-proline using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), followed by reaction with nonadecanol under anhydrous conditions . Purity optimization requires rigorous purification steps:

  • Chromatography : Use silica gel column chromatography with gradients of ethyl acetate/hexane to isolate the ester .
  • Crystallization : Recrystallize from ethanol or acetone to remove unreacted starting materials .
  • Analytical monitoring : Confirm purity via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) with UV detection at 210–220 nm .

Advanced: How can structural contradictions in spectroscopic data (e.g., NMR, MS) for this compound be resolved?

Discrepancies in NMR or mass spectrometry (MS) data often arise from ester hydrolysis, residual solvents, or stereoisomeric impurities. Methodological approaches include:

  • Deuterated solvent selection : Use deuterated chloroform (CDCl₃) for NMR to avoid proton exchange interference with the ester carbonyl group .
  • High-resolution MS (HRMS) : Confirm molecular ion peaks (e.g., m/z 423.335 for C₂₄H₄₅NO₃⁺) to distinguish from degradation products .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in the nonadecyl chain (δ 0.8–1.5 ppm) and the pyrrolidinone ring (δ 2.2–3.5 ppm) .

Basic: What are the key physicochemical properties of this compound relevant to experimental design?

Critical properties include:

  • Solubility : Lipophilic due to the long alkyl chain; soluble in chloroform, DCM, or DMSO but insoluble in water .
  • Melting point : Expected range 80–100°C (varies with purity and crystal structure) .
  • Stability : Susceptible to hydrolysis under acidic/basic conditions; store at 2–8°C in inert atmospheres .

Advanced: How can researchers validate the biological activity of this compound in cell-based assays while minimizing solvent interference?

  • Vehicle controls : Use dimethyl sulfoxide (DMSO) at ≤0.1% v/v to avoid cytotoxicity .
  • Dose-response curves : Test concentrations from 1 nM to 100 µM to identify IC₅₀ values, accounting for ester hydrolysis in aqueous media .
  • Negative controls : Compare with non-esterified 5-oxo-L-proline to isolate effects specific to the nonadecyl moiety .

Basic: What analytical techniques are recommended for quantifying this compound in complex matrices (e.g., biological samples)?

  • Reverse-phase HPLC : Use a C18 column with mobile phase acetonitrile/water (80:20) and UV detection at 210 nm .
  • LC-MS/MS : Employ electrospray ionization (ESI) in positive ion mode for enhanced sensitivity (LOQ ~10 ng/mL) .
  • Internal standards : Deuterated analogs (e.g., d₄-nonadecyl ester) improve quantification accuracy .

Advanced: How do structural modifications (e.g., alkyl chain length) in 5-oxo-L-prolinate esters influence their membrane permeability or enzymatic stability?

  • Chain length effects : Longer chains (e.g., C19 vs. C8) enhance lipophilicity, improving cell membrane penetration but reducing aqueous solubility .
  • Enzymatic stability : Nonadecyl esters resist esterase-mediated hydrolysis better than shorter-chain analogs (e.g., methyl or tert-butyl esters) due to steric hindrance .
  • Computational modeling : Use molecular dynamics simulations to predict logP values and membrane partitioning .

Basic: What safety precautions are critical when handling this compound in laboratory settings?

  • Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles .
  • Ventilation : Use fume hoods during weighing and synthesis to avoid inhalation of fine particles .
  • Waste disposal : Collect organic waste in sealed containers for incineration; avoid environmental release .

Advanced: How can researchers address batch-to-batch variability in this compound synthesis for reproducible biological studies?

  • Standardized protocols : Document reaction time, temperature, and molar ratios (e.g., 1:1.2 for 5-oxo-L-proline:nonadecanol) .
  • Quality control (QC) : Implement HPLC purity thresholds (>95%) and NMR spectral matching for each batch .
  • Stability studies : Monitor degradation under storage conditions via accelerated aging tests (e.g., 40°C/75% RH for 4 weeks) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.